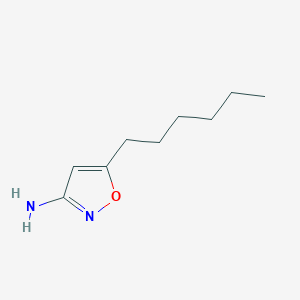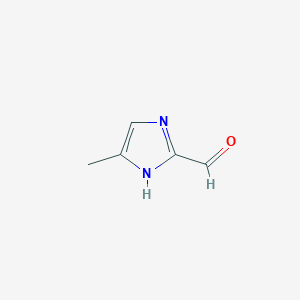
6-(2-(di-n-Propylamino)ethyl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(di-n-Propylamino)ethyl)indole, commonly known as DPI, is a chemical compound that belongs to the indole family. It is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential applications.
作用機序
DPI exerts its effects through its interaction with various receptors in the body. It has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. DPI has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, protein synthesis, and apoptosis.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects on the body. It has been shown to increase serotonin levels in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. DPI has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, DPI has been shown to have neuroprotective effects, which can help to prevent the development of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using DPI in lab experiments is its ability to selectively target specific receptors in the body. This allows for more precise and targeted research, which can lead to a better understanding of the mechanisms underlying various diseases and conditions. However, one of the main limitations of using DPI in lab experiments is its potential toxicity and side effects. Careful consideration must be taken when using DPI in lab experiments to ensure the safety of researchers and subjects.
将来の方向性
There are several future directions for research on DPI. One area of research is the development of new and more efficient synthesis methods for DPI. Another area of research is the development of new applications for DPI in various fields such as cancer treatment, neuroprotection, and antidepressant therapy. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DPI on the body, which can lead to the development of new and more effective treatments for various diseases and conditions.
Conclusion:
In conclusion, DPI is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential applications. It has been studied for its potential use in cancer treatment, neuroprotection, and antidepressant therapy. DPI exerts its effects through its interaction with various receptors in the body, and it has been shown to have various biochemical and physiological effects. While there are advantages to using DPI in lab experiments, careful consideration must be taken to ensure the safety of researchers and subjects. There are several future directions for research on DPI, which can lead to the development of new and more effective treatments for various diseases and conditions.
合成法
DPI can be synthesized using a variety of methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The most commonly used method is the Fischer indole synthesis, which involves the reaction between an aldehyde or ketone and a primary amine in the presence of an acid catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
DPI has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. DPI has also been studied for its potential use as an antidepressant, as it has been shown to increase serotonin levels in the brain. Additionally, DPI has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
122519-98-6 |
|---|---|
製品名 |
6-(2-(di-n-Propylamino)ethyl)indole |
分子式 |
C16H24N2 |
分子量 |
244.37 g/mol |
IUPAC名 |
N-[2-(1H-indol-6-yl)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C16H24N2/c1-3-10-18(11-4-2)12-8-14-5-6-15-7-9-17-16(15)13-14/h5-7,9,13,17H,3-4,8,10-12H2,1-2H3 |
InChIキー |
TYZLFKJNZSZXST-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CC2=C(C=C1)C=CN2 |
正規SMILES |
CCCN(CCC)CCC1=CC2=C(C=C1)C=CN2 |
その他のCAS番号 |
122519-98-6 |
同義語 |
6-(2-(di-n-propylamino)ethyl)indole 6-DNPAEI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




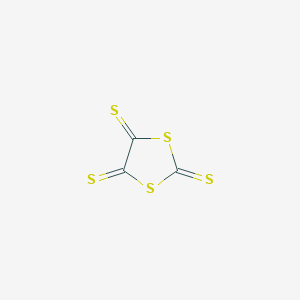
![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)
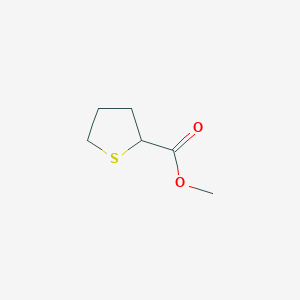
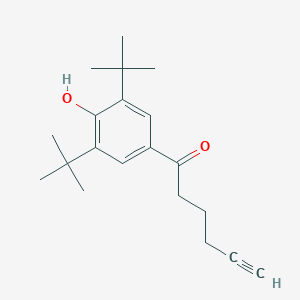

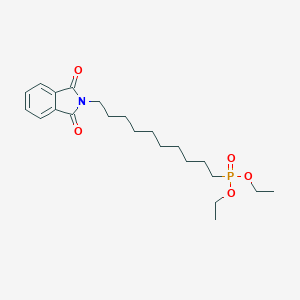
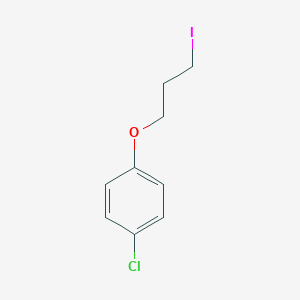
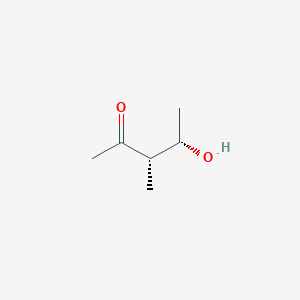

![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
